2-[benzyl(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-methylbenzoate
Overview
Description
2-[benzyl(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-methylbenzoate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known to have a variety of biochemical and physiological effects, and has been shown to be useful in a number of different applications.
Mechanism of Action
The mechanism of action of 2-[benzyl(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-methylbenzoate is not yet fully understood, but it is believed to involve the modulation of various biochemical pathways within the body. This compound has been shown to interact with a number of different proteins and enzymes, and may be useful in the development of new drugs that target these pathways.
Biochemical and Physiological Effects:
2-[benzyl(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-methylbenzoate has a number of biochemical and physiological effects that have been extensively studied. This compound has been shown to have anti-inflammatory properties, and may be useful in the treatment of a variety of different medical conditions. Additionally, this compound has been shown to have antioxidant properties, which may help to protect against cellular damage and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[benzyl(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-methylbenzoate in lab experiments is its high degree of specificity. This compound is able to selectively target certain biochemical pathways within the body, which makes it a valuable tool for studying the mechanisms of action of various drugs and therapies. However, one of the main limitations of using this compound is its high cost and complexity, which may make it difficult to use in certain research settings.
Future Directions
There are a number of different directions that future research on 2-[benzyl(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-methylbenzoate could take. One potential area of research involves the development of new drugs and therapies that target the biochemical pathways modulated by this compound. Additionally, further research could be conducted to better understand the mechanism of action of this compound, and to identify new applications for its use in scientific research. Finally, more studies could be conducted to investigate the potential advantages and limitations of using this compound in lab experiments, and to develop new techniques and methods for its synthesis and use.
Scientific Research Applications
2-[benzyl(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-methylbenzoate has a number of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the mechanisms of action of various biochemical processes. Additionally, this compound has been shown to be useful in the development of new drugs and therapies for a variety of different medical conditions.
properties
IUPAC Name |
2-[benzyl-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-18-11-13-20(14-12-18)24(27)30-16-15-26(17-19-7-3-2-4-8-19)23-21-9-5-6-10-22(21)31(28,29)25-23/h2-14H,15-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQCGUBZPNCRCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCCN(CC2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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